Lactic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

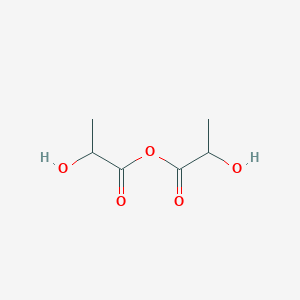

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanoyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3(7)5(9)11-6(10)4(2)8/h3-4,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURKDQJEOYBJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(=O)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914227 | |

| Record name | 2-Hydroxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-73-4 | |

| Record name | Propanoic acid, 2-hydroxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GV491FN51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Lactic Anhydride for Researchers and Drug Development Professionals

An authoritative overview of the chemical structure, properties, synthesis, and applications of lactic anhydride (B1165640), a key building block in polymer chemistry and drug delivery systems.

Lactic anhydride, systematically known as 2-hydroxypropanoyl 2-hydroxypropanoate, is a dicarboxylic anhydride derived from lactic acid. With the chemical formula C6H10O5 and a molecular weight of 162.14 g/mol , this compound serves as a significant precursor in the synthesis of biodegradable polymers, most notably polylactic acid (PLA), and holds considerable potential in the development of advanced drug delivery systems.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by an anhydride linkage connecting two lactic acid moieties. The presence of two stereocenters, one in each lactic acid unit, means that this compound can exist in several stereoisomeric forms (L,L-, D,D-, L,D-, and the racemic mixture). The IUPAC name for this compound is 2-hydroxypropanoyl 2-hydroxypropanoate.

Key Identifiers:

-

CAS Number: 97-73-4

-

Molecular Formula: C6H10O5

-

Molecular Weight: 162.14 g/mol

-

Synonyms: Propanoic acid, 2-hydroxy-, anhydride; 2-hydroxypropanoic anhydride; Lactic acid anhydride.

The structure of this compound can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these properties may vary depending on the stereoisomeric form of the molecule.

| Property | Value | Reference |

| Molecular Formula | C6H10O5 | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Appearance | Colorless to yellow, odorless syrupy liquid | [2] |

| Boiling Point | 125-128 °C at 33 Torr | [3] |

| Density | 1.308 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in water | [2] |

| InChI | 1S/C6H10O5/c1-3(7)5(9)11-6(10)4(2)8/h3-4,7-8H,1-2H3 | [3] |

| SMILES | CC(C(=O)OC(=O)C(C)O)O | [3] |

Reactivity and Stability

This compound is a reactive molecule due to the presence of the anhydride functional group. It is susceptible to hydrolysis, reacting with water to form two molecules of lactic acid. This reactivity makes it a useful acylating agent. This compound is less electrophilic than acyl chlorides but undergoes similar nucleophilic acyl substitution reactions. When heated at atmospheric pressure, lactic acid can partially convert to this compound, but it cannot be distilled without decomposition.[2]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for anhydrides involve the cleavage of the C-O bond of the anhydride group, leading to the formation of acylium ions.

Infrared (IR) Spectroscopy

The IR spectrum of a non-cyclic saturated anhydride like this compound is characterized by two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching vibrations.[2]

-

Asymmetric C=O stretch: Typically observed around 1820 cm⁻¹ (strong).

-

Symmetric C=O stretch: Typically observed around 1750 cm⁻¹ (strong).

-

C-O stretch: A strong absorption is also expected in the 1300-1000 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the alpha-carbon (adjacent to the carbonyl group) are expected to resonate in the range of 2.0-2.5 ppm. The methyl protons would appear further upfield.

-

¹³C NMR: The carbonyl carbons of the anhydride group are typically observed in the range of 160-180 ppm.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of lactic acid. One common method involves the use of a dehydrating agent. While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a general approach involves the reaction of a carboxylic acid with an acid chloride in the presence of a base, or by heating the carboxylic acid with a strong dehydrating agent. A more controlled synthesis of a related compound, 2-hydroxypropanoyl chloride, involves the use of protecting groups to prevent side reactions with the hydroxyl group.[5]

A plausible synthetic workflow for producing this compound could involve the following steps:

Caption: A potential synthetic workflow for this compound.

Applications in Drug Development

This compound is a crucial intermediate in the production of polylactic acid (PLA) and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), which are widely used in drug delivery systems.[6][7][8] These biodegradable polymers can be formulated into various drug delivery vehicles, including microparticles, nanoparticles, and implants, to achieve controlled and sustained release of therapeutic agents.[9][10]

The use of PLA and PLGA in drug delivery is approved by the FDA for various applications.[6] The properties of these polymers, such as their degradation rate and drug release profile, can be tailored by adjusting the ratio of lactic acid to other monomers, the polymer's molecular weight, and its crystallinity.[11]

Role in Controlled Release

Polyanhydrides, in general, are surface-eroding polymers, which allows for a more predictable and controlled release of the encapsulated drug compared to bulk-eroding polymers. While much of the literature focuses on PLA and PLGA, the anhydride linkage in this compound itself is susceptible to hydrolysis, a key property for biodegradable polymers used in drug delivery. The direct incorporation of this compound into polymer backbones could offer a way to fine-tune the degradation and release kinetics of drug delivery systems.

Signaling Pathways

There is currently no scientific evidence to suggest that this compound is directly involved in biological signaling pathways. While the lactate (B86563) anion is recognized as a signaling molecule with diverse roles in metabolism and cellular communication, this compound, being a reactive and non-physiological molecule, is not known to act as a signaling entity.[11][12][13][14] Its significance in a biological context is primarily as a building block for biocompatible and biodegradable materials.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a range of interesting properties. Its primary importance lies in its role as a monomer for the synthesis of biodegradable polymers like PLA, which have significant applications in the pharmaceutical industry, particularly in the field of controlled drug delivery. While detailed experimental protocols and comprehensive spectral data for this compound itself are not as readily available as for its polymeric derivatives, its fundamental chemistry provides a strong basis for its application in the development of novel biomaterials and drug delivery platforms. Further research into the direct use of this compound in polymer synthesis could unveil new avenues for creating advanced and highly tunable drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. brainly.com [brainly.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. Poly (Lactic Acid)Nanofibres as Drug Delivery Systems: Opportunities and Challenges [nanomedicine-rj.com]

- 6. 39 Several steps are involved in the synthesis of 2-hydroxypropanoic acid.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactic acid (50-21-5) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Formation of Lactic Anhydride from Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the formation of lactic anhydride, primarily in the form of its cyclic dimer, lactide, from lactic acid. This process is a cornerstone in the synthesis of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields.

Core Mechanism: From Lactic Acid to Lactide

The conversion of lactic acid into its cyclic anhydride, lactide, is not a direct dehydration of two lactic acid molecules in a single step. Instead, it is a more complex, two-stage process.[1]

-

Polycondensation and Oligomerization: The process begins with the polycondensation of lactic acid. Through intermolecular esterification, lactic acid molecules join together to form linear oligomers, often referred to as a prepolymer. This reaction involves the removal of water and is typically carried out under vacuum at elevated temperatures.[2]

-

Depolymerization and Cyclization: The second stage involves the depolymerization of the PLA prepolymer.[1] This is an endothermic transesterification reaction, often referred to as "back-biting," where the hydroxyl end of an oligomer chain attacks an ester group within the same chain, leading to the formation of the stable, six-membered cyclic diester, lactide.[2] This step is facilitated by high temperatures, reduced pressure, and the presence of a catalyst to favor the formation of the cyclic monomer over linear chains.[1][2]

Lactic acid is a chiral molecule, which gives rise to three stereoisomers of lactide: L-lactide (formed from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule).[1] The stereochemistry of the resulting lactide is crucial as it dictates the properties of the final polylactic acid.

Quantitative Data on Lactide Formation

The yield, purity, and enantioselectivity of lactide formation are highly dependent on the reaction conditions and the catalytic system employed. The following table summarizes quantitative data from various reported methods.

| Catalyst System | Temperature (°C) | Pressure (mmHg) | Time (h) | Yield (%) | Purity/Selectivity (%) | Reference |

| Tin-Based Catalysts | ||||||

| SnCl₂·2H₂O/p-toluenesulfonic acid | 150–220 | 2 | - | - | Oligomer chain length: 4–5 | [1] |

| Tin (IV) compounds with additives | 190–210 | 760 | 4.5 | ~72 | - | [1] |

| Monobutyl tin | 120–230 | 0.3–700 | 3.5 | - | ~99.4 | [1] |

| Dibutyltin dichloride | 180 | 0.7 | - | - | Low hygroscopicity | [1] |

| Carboxylic acid tin-derivative | 130–230 | 13–25 | - | - | - | [1] |

| SnO₂/SiO₂ nanocomposite | 240 | 760 | - | 94 | 99 (Enantioselectivity) | [1] |

| Zinc/Tin Catalysts | ||||||

| Zn/Sn | Room Temp (for catalyst addition) | 110–0.01 (for oligomerization) | - | 88.2–95.8 | Pure L(+) lactide | [1] |

| Titanium-Based Catalysts | ||||||

| Ti-based (0.01–10 %mol) | 30–250 | 1–750 | - | High | meso-lactide | [1] |

| Zeolite Catalysts | ||||||

| H-beta zeolite (5 %wt) | 150–220 | - | - | 83–97 | 98 | [1] |

| Other Catalytic Systems | ||||||

| SiO₂/Al₂O₃ | 160–240 | 760 | - | 75–90 | 95–97 | [1] |

| Al₂O₃ | 150–225 | - | - | - | 92 | [1] |

| Ionic Solvent | 120–300 | 1–500 | 1–5 | ~85 | - | [1] |

| Solid Catalyst (Sn, Pb, or mixture) | 170–250 | 760 or vacuum | up to 100 | ~80 (Conversion) | ~90 (Selectivity) | [1] |

Experimental Protocols

While specific protocols vary, the following provides a generalized methodology for the synthesis of lactide from lactic acid via the two-step melt polycondensation/depolymerization route.

3.1. Materials and Equipment

-

L-lactic acid (aqueous solution, e.g., 85-90%)

-

Catalyst (e.g., Tin(II) octoate, Tin(II) chloride)

-

High-vacuum pump

-

Glass reactor equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal

-

Heating mantle with temperature controller

-

Collection flask for lactide distillate

3.2. Step 1: Dehydration and Prepolymerization

-

Charge the glass reactor with the aqueous lactic acid solution.

-

Heat the solution gradually under atmospheric pressure or mild vacuum to remove the bulk of the water. Temperatures are typically raised to around 130-150°C.

-

Once the majority of the water has been removed, a vacuum is applied and the temperature is further increased to 160-180°C to facilitate the polycondensation reaction. This step is continued for several hours (e.g., 4-6 hours) to form a low molecular weight prepolymer.[2] Water produced during the reaction is continuously removed.

3.3. Step 2: Catalytic Depolymerization and Lactide Distillation

-

Cool the prepolymer to a temperature that allows for the safe addition of the catalyst (e.g., below 100°C).

-

Add the catalyst to the reactor under an inert atmosphere (e.g., nitrogen). The amount of catalyst is typically a small percentage of the prepolymer weight.

-

Gradually increase the temperature to 200-250°C and reduce the pressure to a high vacuum (e.g., <10 mmHg).

-

The prepolymer will begin to depolymerize, and the resulting lactide will vaporize. The lactide vapor is then condensed and collected in a cooled collection flask. This distillation process is continued until the rate of lactide formation significantly decreases.

3.4. Step 3: Purification

-

The crude lactide collected is often purified by recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or toluene, to remove impurities and achieve high purity.

Visualizations

Caption: Mechanism of Lactide Formation from Lactic Acid.

Caption: Experimental Workflow for Lactide Synthesis.

References

stereoisomers of lactic anhydride and their characteristics

An In-depth Technical Guide to the Stereoisomers of Lactic Anhydride (B1165640) (Lactide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic anhydride, more commonly known as lactide, is the cyclic diester of lactic acid. As a chiral molecule, lactic acid gives rise to lactide stereoisomers with distinct three-dimensional arrangements.[1][2] These stereoisomers are not merely chemical curiosities; their specific configurations are pivotal in determining the physicochemical and biological properties of polylactic acid (PLA), a biodegradable and biocompatible polymer of immense interest in the pharmaceutical and biomedical fields.[1][3] The ability to control the stereochemistry of lactide allows for the precise tuning of PLA properties such as crystallinity, mechanical strength, and degradation rate, which is critical for applications ranging from controlled drug delivery systems to tissue engineering scaffolds.[1][3][4][5][6] This guide provides a comprehensive overview of the stereoisomers of lactide, their characteristics, synthesis, and the profound implications of their stereochemistry in research and drug development.

The Stereoisomers of this compound

Lactide possesses two stereocenters, leading to the existence of three distinct stereoisomers: L-lactide, D-lactide, and meso-lactide. A 1:1 mixture of L- and D-lactide is known as a racemic mixture or rac-lactide.[5]

-

L-lactide ((S,S)-lactide): Formed from two molecules of L-lactic acid, this is the most common and commercially available form, as L-lactic acid is a natural metabolite in mammals.[1][7]

-

D-lactide ((R,R)-lactide): The enantiomer of L-lactide, formed from two molecules of D-lactic acid.[2]

-

meso-lactide ((R,S)-lactide): A diastereomer formed from one molecule of L-lactic acid and one molecule of D-lactic acid. It is an achiral compound due to an internal plane of symmetry.[1][2][5]

Caption: Chemical structures of L-lactide, D-lactide, and meso-lactide.

Characteristics and Physicochemical Properties

While the isomeric forms of lactide do not differ greatly in their fundamental physicochemical properties, these subtle differences significantly impact the characteristics of the resulting polymers.[1] The stereochemical purity of the lactide monomer is a critical factor controlling the properties of PLA.[4]

Data Presentation: Physical Properties of Lactide Stereoisomers

The melting point is a key property that distinguishes the stereoisomers and is often used as an indicator of purity. These differences also facilitate the separation of isomers through crystallization or distillation techniques.[5]

| Property | L-lactide | D-lactide | meso-lactide | rac-lactide |

| Melting Point (°C) | 95–98[1] | 95–98[1] | 53–54[1] | 122–126[1] |

| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ |

| Molar Mass ( g/mol ) | 144.13 | 144.13 | 144.13 | 144.13 |

| Solubility | Soluble in many organic solvents; hydrolyzes in water to lactic acid.[1][3] | Soluble in many organic solvents; hydrolyzes in water to lactic acid.[1] | Soluble in many organic solvents; hydrolyzes at a higher rate in water than D/L-lactide.[1] | Soluble in many organic solvents; hydrolyzes in water to lactic acid. |

Influence on Polylactic Acid (PLA) Properties

The stereoisomeric composition of the lactide monomer is the primary determinant of the final properties of the PLA polymer, including its crystallinity, thermal stability, mechanical strength, and degradation rate.[1][6] This relationship is crucial for designing biomaterials for specific drug delivery profiles or tissue engineering applications.

Caption: Influence of lactide stereoisomer composition on PLA properties.

Experimental Protocols

The synthesis of high-purity lactide is a critical step for producing high molecular weight PLA. The process generally involves two main stages: polycondensation of lactic acid to form a low molecular weight prepolymer (oligomer), followed by catalytic depolymerization of the oligomer to yield the cyclic lactide.[1][4][8]

Protocol 1: Two-Step Synthesis of Lactide

This protocol describes a common laboratory-scale method for synthesizing lactide from lactic acid.

Step 1: Oligomerization (Polycondensation)

-

Apparatus: A four-necked flask equipped with a mechanical stirrer, temperature controller, condenser, and a collection flask for distillate (water).

-

Procedure:

-

Place L-lactic acid (e.g., 88% aqueous solution) into the reaction flask.

-

Heat the solution under atmospheric pressure or mild vacuum at temperatures ranging from 150°C to 180°C for 2-4 hours to remove water and form a low molecular weight oligomer (Mn typically 400-2500 g/mol ).[8]

-

Continuous stirring is maintained throughout the process.

-

Step 2: Depolymerization

-

Apparatus: The flask containing the oligomer is connected to a distillation setup and a high-vacuum pump.

-

Procedure:

-

Cool the oligomer to room temperature.

-

Add a catalyst, such as tin(II) octoate (Sn(Oct)₂), tin(II) chloride (SnCl₂), or zinc powder, typically at a concentration of 0.1-0.5% by weight.[1][4][5] Tin octoate is often chosen for its stereoselective properties, minimizing racemization.[4]

-

Reduce the pressure gradually to less than 10 mmHg.[1]

-

The crude lactide vaporizes and is collected in the cooled distillation receiver. The reaction is typically run for 3-5 hours.

-

Caption: General experimental workflow for the two-step synthesis of lactide.

Protocol 2: Purification of Crude Lactide by Recrystallization

Purification is essential to remove impurities like residual lactic acid, oligomers, and water, which can hinder the synthesis of high molecular weight PLA.[4]

-

Apparatus: Beakers, filtration funnel (Büchner), vacuum flask, and a vacuum oven.

-

Procedure:

-

Dissolve the crude lactide distillate in a suitable solvent at an elevated temperature (e.g., 70°C). Toluene and ethyl acetate (B1210297) are commonly used solvents.[1] Butyl acetate has also been identified as an effective solvent for laboratory-scale purification.[4]

-

Cool the solution slowly to room temperature, then further cool in an ice bath to induce crystallization of the pure lactide.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified lactide crystals in a vacuum oven at a low temperature (e.g., 40°C) for 24-36 hours to remove any remaining solvent.[1]

-

The process may be repeated multiple times to achieve high purity (e.g., >99.5%).[4]

-

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the chemical structure and can help differentiate isomers. The methine (CH) proton signal for L-lactide appears as a quadruplet around δ 5.0 ppm, while the methyl (CH₃) protons show a doublet at δ 1.6 ppm.[1][8] Meso-lactide can be identified by its distinct methyl proton signals.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of functional groups. Strong absorption bands for lactide are observed around 1754 cm⁻¹ (C=O stretching of the ester group) and 1240 cm⁻¹ (C-O-C stretching of the lactone ring).[1]

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess the purity of the lactide stereoisomers.[4]

-

X-ray Diffraction (XRD): Analyzes the crystalline structure of the lactide. L-lactide shows intense peaks at 2θ values of approximately 8°, 13°, and 14°.[1]

Significance in Drug Development and Biomedical Applications

The stereochemistry of lactide is a cornerstone of its application in the medical field. The properties of PLA-based medical devices and drug delivery systems are directly dictated by the stereoisomeric purity and composition of the lactide monomer.

-

Controlled Degradation and Drug Release: Enantiomerically pure L-lactide produces semicrystalline PLLA, which degrades relatively slowly.[6] This is desirable for applications requiring sustained drug release over long periods or for load-bearing implants like bone screws.[3] In contrast, using rac-lactide or meso-lactide produces amorphous PDLLA, which has a faster degradation rate, making it suitable for applications where rapid resorption or faster drug release is needed.[3][5]

-

Biocompatibility: The degradation product of PLA is lactic acid, a natural human metabolite.[7] PLLA, derived from L-lactide, is metabolized by mammals, underscoring its excellent biocompatibility.[1] While the human body can metabolize D-lactic acid, it does so at a much slower rate, and high concentrations can lead to adverse effects.[9] Therefore, for most medical applications, PLLA is the preferred material.

-

Regulatory Considerations: Regulatory bodies like the FDA emphasize the importance of understanding and controlling the stereoisomeric composition of drugs.[10] For PLA-based medical devices and drug formulations, this extends to the monomer. The stereochemical identity, purity, and composition of the lactide used must be well-characterized and controlled to ensure product consistency, safety, and efficacy.[10]

Conclusion

The stereoisomers of this compound are foundational building blocks for a versatile class of biodegradable polymers. A thorough understanding of their distinct characteristics—L-lactide, D-lactide, and meso-lactide—is paramount for scientists and researchers in the field of drug development and biomaterials. The ability to synthesize, purify, and characterize these stereoisomers enables the rational design of polylactic acid-based systems with tailored properties. By controlling the stereochemistry at the monomer level, it is possible to precisely modulate the degradation kinetics, mechanical integrity, and ultimately, the therapeutic performance of advanced drug delivery systems and medical implants, paving the way for innovations in personalized medicine and regenerative therapies.

References

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the Difference Between Lactide and Lactic Acid? - CD Bioparticles [cd-bioparticles.net]

- 4. mdpi.com [mdpi.com]

- 5. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemical Heterogeneity Analysis of Polylactides by Multidimensional Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.untirta.ac.id [eprints.untirta.ac.id]

- 9. benchchem.com [benchchem.com]

- 10. fda.gov [fda.gov]

Lactic Anhydride vs. Lactide: A Comprehensive Structural and Synthetic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and synthetic differences between two key derivatives of lactic acid: lactic anhydride (B1165640) and lactide. A thorough understanding of their distinct molecular architectures and methods of preparation is critical for their application in polymer chemistry, drug delivery systems, and the development of biodegradable materials. This document offers a comparative analysis of their structures, detailed experimental protocols for the synthesis of lactide, and a summary of their key physicochemical and spectroscopic properties.

Core Structural Differences: Cyclic vs. Linear Architectures

The fundamental distinction between lactic anhydride and lactide lies in their atomic arrangement. Lactide is a cyclic diester, specifically a six-membered ring, formed from the intramolecular esterification of two lactic acid molecules. In contrast, this compound is a linear molecule resulting from the intermolecular dehydration of two lactic acid molecules, retaining a reactive anhydride functional group.

This structural variance has profound implications for their chemical reactivity, stability, and utility as monomers in polymerization. Lactide, with its cyclic structure, is the preferred monomer for the ring-opening polymerization (ROP) to produce high molecular weight poly(lactic acid) (PLA), a widely used biodegradable polymer. This compound, being a linear anhydride, is generally more reactive and less stable, often serving as a precursor or intermediate in chemical syntheses.

Below is a diagram illustrating the distinct molecular structures of L-lactic anhydride and L-lactide.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the available quantitative data for L-lactide. Due to a lack of readily available experimental data in the searched literature for this compound, its corresponding fields are marked as "Data not available."

Table 1: Physicochemical Properties

| Property | L-Lactide | L-Lactic Anhydride |

| Molecular Formula | C₆H₈O₄ | C₆H₁₀O₅ |

| Molar Mass | 144.13 g/mol | 162.14 g/mol |

| Appearance | White crystalline solid | Data not available |

| Melting Point | 95-98 °C | Data not available |

| Boiling Point | Data not available | 125-128 °C at 33 Torr |

| Solubility | Soluble in chloroform, methanol; slightly soluble in benzene; hydrolyzes in water to lactic acid. | Data not available |

Table 2: Structural Data (Poly-L-Lactide as a proxy for Lactide Monomer Geometry)

| Parameter | Bond | Length (Å) | Angle | Degrees (°) |

| L-Lactide (from Poly-L-Lactide) | C=O | 1.25 | O=C-O | 116.5 |

| C-O (ester) | 1.36 / 1.45 | C-O-C | 119.5 | |

| C-C (backbone) | 1.54 | O-C-C | 109.8 / 110.1 | |

| C-C (methyl) | 1.53 | C-C-CH₃ | 110.1 | |

| L-Lactic Anhydride | - | Data not available | - | Data not available |

Note: The bond lengths and angles for L-lactide are derived from studies on poly(L-lactide) and serve as an approximation of the monomer's geometry within the polymer chain.

Table 3: Spectroscopic Data

| Spectroscopy | L-Lactide | L-Lactic Anhydride |

| ¹H NMR (CDCl₃, ppm) | δ 5.0-5.1 (q, 2H, -CH-), δ 1.5-1.6 (d, 6H, -CH₃) | Data not available |

| ¹³C NMR (CDCl₃, ppm) | δ 169 (C=O), δ 69 (C-O), δ 17 (CH₃) | Data not available |

| FTIR (cm⁻¹) | ~1758 (C=O stretch), ~1240 (symmetric C-O-C stretch), ~1093 (C-C stretch), ~935 (ester group C-COO stretch) | Expected peaks: Two C=O stretching bands (~1820 and ~1750 cm⁻¹), C-O stretching band (~1000-1300 cm⁻¹) |

Experimental Protocols

Synthesis of L-Lactide

The industrial synthesis of L-lactide is typically a two-step process involving the initial polycondensation of lactic acid to form a low molecular weight prepolymer (oligomer), followed by the depolymerization of this oligomer under vacuum to yield the cyclic lactide monomer.

Materials and Equipment:

-

L-(+)-lactic acid (aqueous solution, e.g., 88%)

-

Catalyst: Tin(II) octoate (Stannous octoate)

-

Solvent for recrystallization: Ethyl acetate (B1210297) or Toluene

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup connected to a vacuum pump

-

Heating mantle with temperature control

-

Crystallization vessel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dehydration and Oligomerization:

-

An aqueous solution of L-(+)-lactic acid is charged into the reaction vessel.

-

The mixture is heated to approximately 150-180°C under a slow stream of nitrogen and reduced pressure to remove water.

-

After the initial water removal, a catalyst such as tin(II) octoate (typically 0.1-0.5% by weight) is added.

-

The temperature is maintained, and the pressure is gradually reduced to facilitate the polycondensation reaction, forming a low molecular weight polylactic acid (oligomer). This step can take several hours.

-

-

Depolymerization:

-

The temperature of the oligomer is raised to 200-230°C, and the pressure is further reduced to below 10 mmHg.

-

Under these conditions, the oligomer undergoes intramolecular transesterification (back-biting) to form the cyclic L-lactide monomer, which is volatile.

-

The L-lactide vapor is continuously distilled from the reaction mixture and collected in a cooled receiver.

-

-

Purification:

-

The crude L-lactide is purified by recrystallization from a suitable solvent like ethyl acetate or toluene.

-

The crude lactide is dissolved in the hot solvent, and then allowed to cool slowly to form crystals.

-

The purified L-lactide crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven. The purity of the final product is crucial for obtaining high molecular weight PLA.

-

Synthesis of this compound

Plausible General Methodology:

A plausible route to this compound would involve the reaction of two equivalents of lactic acid with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC), in an appropriate solvent.

Conceptual Steps:

-

Dissolution of lactic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Slow addition of the dehydrating agent at a controlled temperature (e.g., 0°C).

-

Stirring the reaction mixture for a defined period to allow for the formation of the anhydride.

-

Work-up of the reaction mixture to remove by-products and the solvent.

-

Purification of the resulting this compound, likely through chromatographic methods, given its probable instability.

It is important to note that this is a generalized procedure, and the specific reaction conditions, stoichiometry, and purification methods would require experimental optimization. The inherent reactivity of the anhydride functional group would necessitate careful handling under anhydrous conditions to prevent hydrolysis back to lactic acid.

Logical Relationships and Workflows

The following diagram illustrates the synthetic relationship between lactic acid, this compound, and lactide, highlighting their roles in the production of polylactic acid.

Navigating the Solubility of Lactic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic anhydride (B1165640) (CAS 97-73-4), systematically named 2-hydroxypropanoyl 2-hydroxypropanoate, is a linear anhydride derived from two molecules of lactic acid. As a precursor and a related compound to polylactic acid (PLA), its solubility characteristics in organic solvents are of significant interest for various applications, including polymer chemistry, pharmaceutical formulations, and chemical synthesis. This technical guide provides a comprehensive overview of the available solubility information for lactic anhydride, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility studies.

Due to a notable scarcity of quantitative solubility data for this compound in organic solvents within publicly available literature, this guide also draws upon the solubility behavior of structurally related compounds, such as lactic acid and its oligomers, to infer likely solubility trends.

Understanding this compound and Its Solubility Profile

This compound is a molecule possessing both polar and non-polar characteristics. The presence of two hydroxyl groups and an ester linkage imparts a degree of polarity, suggesting potential solubility in polar solvents. Conversely, the hydrocarbon backbone contributes to its non-polar nature. This amphiphilic character dictates its solubility across a spectrum of organic solvents.

While specific quantitative data is limited, a calculated water solubility for this compound is reported to be "freely soluble" at 253 g/L at 25°C[1]. It is important to note that acid anhydrides can be reactive with protic solvents like water and alcohols, potentially leading to hydrolysis back to the parent carboxylic acid.

Based on the principle of "like dissolves like" and data from related compounds, the following qualitative solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., ethanol, methanol), albeit with the potential for reaction.

-

Moderate Solubility: Likely in moderately polar solvents like ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low Solubility: Expected in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene).

Quantitative Solubility Data

As of the compilation of this guide, specific, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The table below presents the available calculated data.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | 25 | 253 g/L | Calculated |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with airtight caps (B75204) (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

-

Calculation of Solubility:

-

Calculate the mass of the filtered solution by subtracting the weight of the empty vial.

-

Using the determined concentration and the dilution factor, calculate the mass of this compound in the filtered solution.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction, based on the mass of the solute and the volume or mass of the solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, its chemical structure suggests a versatile solubility profile with a preference for polar solvents. For researchers and professionals in drug development and materials science, the experimental protocol detailed in this guide provides a robust framework for obtaining reliable solubility data. The systematic workflow presented ensures that all critical steps for accurate solubility determination are considered, from preparation and equilibration to sampling and analysis. The generation of such data will be invaluable for the advancement of applications involving this compound.

References

Spectroscopic Profile of Lactic Anhydride: A Technical Guide

Introduction

Lactic anhydride (B1165640) (CAS No. 97-73-4), systematically known as 2-hydroxypropanoyl 2-hydroxypropanoate, is a dicarboxylic anhydride derived from lactic acid. With the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol , it serves as a key intermediate in various chemical syntheses, including the production of polylactic acid (PLA), a biodegradable polymer with significant applications in medicine and consumer goods.[][2] Accurate structural elucidation and purity assessment of lactic anhydride are paramount for its application in research and industry. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Due to the chiral centers in this compound, its NMR spectra can provide detailed information about its stereochemistry.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Quartet (q) | 2H | CH |

| ~1.5 - 1.7 | Doublet (d) | 6H | CH₃ |

| Broad singlet | 2H | OH |

¹³C NMR Data (Predicted)

As with ¹H NMR, experimental ¹³C NMR data is sparse. The predicted chemical shifts are based on the expected electronic environments of the carbon atoms.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170 - 175 | C | C=O (Anhydride) |

| ~68 - 72 | CH | CH-OH |

| ~18 - 22 | CH₃ | CH₃ |

Interpretation

The ¹H NMR spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl protons (CH₃) would appear as a doublet. The hydroxyl (OH) proton signal is typically broad and its chemical shift can vary depending on solvent, concentration, and temperature.

In the ¹³C NMR spectrum, three distinct signals are anticipated, corresponding to the carbonyl carbon of the anhydride, the methine carbon bearing the hydroxyl group, and the methyl carbon.

Standard Experimental Protocol for NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm to ensure sample homogeneity.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by the distinctive absorptions of the anhydride functional group.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 1850 - 1800 | Strong | C=O Symmetric Stretch | Anhydride |

| 1790 - 1740 | Strong | C=O Asymmetric Stretch | Anhydride |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 1300 - 1000 | Strong | C-O Stretch | Anhydride/Alcohol |

| 2990 - 2850 | Medium | C-H Stretch | Alkane |

Interpretation

The most prominent features in the IR spectrum of this compound are the two strong carbonyl (C=O) stretching bands, which are characteristic of an anhydride functional group.[3][4] The higher frequency band corresponds to the symmetric C=O stretch, while the lower frequency band is due to the asymmetric stretch.[3] A strong, broad absorption in the region of 3550-3200 cm⁻¹ indicates the presence of the hydroxyl (O-H) groups, which are likely involved in hydrogen bonding. Additionally, a strong C-O stretching absorption is expected in the fingerprint region (1300-1000 cm⁻¹).[5]

Standard Experimental Protocol for FT-IR

-

Sample Preparation (Neat Liquid):

-

Place one drop of this compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top and gently rotate to form a thin, uniform liquid film.

-

-

Sample Preparation (ATR):

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact.

-

-

Background Spectrum: Acquire a background spectrum of the clean, empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample into the spectrometer's sample compartment and acquire the spectrum.

-

Data Acquisition:

-

Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Set the resolution to 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Key Mass Spectrometry Data (GC-MS)

While a GC-MS spectrum is available in the Wiley Registry, specific fragmentation data is not publicly detailed.[6][7] The following represents an interpretation of expected fragmentation patterns for a molecule with the structure of this compound (MW = 162.14).

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 162 | [C₆H₁₀O₅]⁺• | Molecular Ion (M⁺•) |

| 117 | [M - COOH]⁺ | Loss of a carboxyl group |

| 89 | [M - C₃H₅O₂]⁺ | Cleavage of the anhydride bond |

| 73 | [C₃H₅O₂]⁺ | Lactoyl fragment |

| 45 | [COOH]⁺ | Carboxyl fragment |

| 43 | [CH₃CO]⁺ | Acetyl fragment |

Interpretation

In an EI mass spectrum, the peak with the highest mass-to-charge ratio typically corresponds to the molecular ion (M⁺•), which for this compound would be at m/z 162. The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for anhydrides and esters involve cleavage at the C-O bonds. We would expect to see fragments corresponding to the loss of a carboxyl group (m/z 45) or cleavage of the central anhydride linkage, leading to lactoyl-type fragments (e.g., m/z 73). The relative abundance of these fragments helps in confirming the structure.

Standard Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ions causes them to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The workflow diagram below illustrates the logical process of analyzing a sample from preparation to final structure confirmation.

Caption: Workflow for Spectroscopic Characterization.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. CAS # 97-73-4, Lactic acid anhydride, 2-Hydroxypropanoic anhydride - chemBlink [chemblink.com]

- 7. Lactyl lactate | C6H10O5 | CID 101567 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Historical Synthesis of Lactic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods of lactic anhydride (B1165640), more commonly known as lactide. Tracing the evolution of its preparation from the mid-19th century through the early 20th century, this document details the foundational chemical processes, experimental protocols, and the progression of catalytic strategies. Quantitative data has been compiled and summarized to offer a clear comparison of the various historical methodologies.

Introduction: The Dawn of Polylactic Acid Precursors

Lactic anhydride, the cyclic diester of lactic acid, is a critical monomer in the production of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with wide-ranging applications in medicine, pharmaceuticals, and material science. The journey to understanding and efficiently synthesizing this pivotal molecule began in the mid-19th century, with early investigations into the properties of lactic acid under heat.

The synthesis of lactide was first described by the French chemist Théophile-Jules Pelouze in 1845.[1] His work laid the groundwork for subsequent advancements that would refine the process, increasing yields and purity, and ultimately enabling the large-scale production of high-quality PLA. This guide will explore the seminal historical methods, offering detailed insights into the experimental procedures that shaped the field.

The Pioneering Method: Pelouze's Thermal Dehydration (1845)

The first documented synthesis of this compound involved the simple, yet revolutionary, act of heating lactic acid. Pelouze observed that by distilling lactic acid, a crystalline substance sublimated, which he identified as a dehydrated form of the acid—this compound or lactide.

Experimental Protocol: Pelouze's Method (Reconstructed)

-

Starting Material: Concentrated aqueous solution of lactic acid.

-

Apparatus: A distillation apparatus, likely consisting of a retort and a condenser.

-

Procedure:

-

The lactic acid solution was heated in the retort. Initially, water was distilled off.

-

As the temperature increased, the lactic acid began to self-esterify, forming linear oligomers of polylactic acid. This is a polycondensation reaction where water is eliminated.

-

Upon further heating to higher temperatures, the low molecular weight polylactic acid prepolymer underwent intramolecular transesterification, or "back-biting," to form the cyclic dimer, lactide.

-

The lactide, being more volatile than the polylactic acid oligomers, was then distilled and collected as a crystalline solid in the condenser.

-

This pioneering method established the fundamental two-step process for lactide synthesis that is still conceptually relevant today: formation of a prepolymer followed by its depolymerization.

Early Industrial Advancements: The Gruter and Pohl Patent (1914)

A significant leap forward in the synthesis of this compound came with the work of Gruter and Pohl, who in 1914 were granted a U.S. Patent for an improved process. Their method introduced the use of a catalyst and vacuum distillation, which markedly enhanced the efficiency and yield of lactide production.

Experimental Protocol: Gruter and Pohl Method

The following protocol is based on the details provided in U.S. Patent 1,095,205:

-

Starting Material: Lactic acid.

-

Catalyst: Zinc oxide (ZnO).

-

Apparatus: A reaction vessel equipped for heating, stirring, and vacuum distillation.

-

Procedure:

-

Lactic acid was heated to a temperature of 120-135°C. Air was drawn through the reaction mixture to facilitate the removal of water produced during the initial self-esterification (polycondensation) step.

-

Once a prepolymer of polylactic acid was formed, zinc oxide was added as a catalyst.

-

The temperature was then raised to approximately 200°C, and the pressure was reduced (vacuum).

-

Under these conditions, the zinc oxide catalyzed the depolymerization of the polylactic acid to lactide, which was then distilled off and collected.

-

The introduction of a catalyst and the use of vacuum were critical innovations. The catalyst accelerated the depolymerization reaction, while the reduced pressure allowed for the distillation of lactide at a lower temperature, minimizing thermal degradation and improving the purity of the final product.

Evolution of Catalysis in the Early 20th Century

Following the work of Gruter and Pohl, research in the early 20th century continued to explore more efficient catalysts for the depolymerization step. While zinc-based catalysts were an important advancement, the quest for higher yields and better control over the reaction led to the investigation of other metal compounds. Notably, tin-based catalysts, such as tin(II) oxide and tin(II) chloride, began to be explored and were found to be highly effective. These catalysts offered advantages in terms of reaction rates and selectivity, paving the way for the highly efficient tin-based catalysts, like tin(II) octoate, that are widely used in modern industrial lactide production.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data from the historical synthesis methods of this compound. It is important to note that precise yield and purity data from the earliest methods are scarce in the available literature.

| Method | Starting Material | Catalyst | Polycondensation Temperature (°C) | Depolymerization Temperature (°C) | Pressure | Reported Yield | Reported Purity |

| Pelouze (1845) | Lactic Acid | None | Elevated (not specified) | Higher than polycondensation | Atmospheric | Not specified | Crystalline solid |

| Gruter & Pohl (1914) | Lactic Acid | Zinc Oxide | 120 - 135 | ~200 | Vacuum | Improved (not specified) | Higher than Pelouze |

| Early 20th Century (Tin Catalysts) | Lactic Acid Prepolymer | SnO, SnCl₂, etc. | 130 - 190 | 190 - 230 | 5 - 25 mmHg | 64% - 97% | 92% - >99% |

Table 1: Comparison of Historical this compound Synthesis Methods.[2][4][5]

Reaction Pathways and Workflows

To visually represent the chemical transformations and experimental processes described, the following diagrams have been generated using the DOT language.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. odr.chalmers.se [odr.chalmers.se]

- 5. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Lactic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of lactic anhydride (B1165640), focusing on its common forms: the cyclic dimer lactide and the linear anhydride lactyl lactate. Due to the limited availability of experimental data for lactyl lactate, this guide also includes information on analogous linear anhydrides to provide a comparative context.

Introduction to Lactic Anhydrides

Lactic anhydride is a general term for compounds derived from the dehydration of lactic acid. The two primary forms are lactide, a cyclic diester, and lactyl lactate, a linear anhydride. These compounds are of significant interest in the fields of biodegradable polymers, drug delivery systems, and synthetic chemistry. A thorough understanding of their thermodynamic properties is crucial for process optimization, reaction engineering, and predicting the stability and behavior of materials derived from them.

Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for lactic acid, lactide, and related compounds. All data is presented for standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Thermodynamic Properties of Lactic Acid

| Property | Value | Units | State | Reference |

| Enthalpy of Formation (ΔfH°) | -700.1 ± 0.9 | kJ/mol | Crystalline | [1] |

| Enthalpy of Combustion (ΔcH°) | -1337.9 ± 0.8 | kJ/mol | Crystalline | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 69.1 ± 1.0 | kJ/mol | - | [1] |

| Enthalpy of Fusion (ΔmH°) | 14.7 ± 0.2 | kJ/mol | - | [1] |

| Melting Point (Tm) | 330.4 | K | - | [1] |

| Standard Molar Entropy (S°) | 336.68 | J/(mol·K) | Gas | [1] |

| Heat Capacity (Cp) | 127.6 | J/(mol·K) | - |

Table 2: Thermodynamic Properties of Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione)

| Property | Value | Units | State | Reference |

| Enthalpy of Polymerization | -23 to -27 | kJ/mol | - | |

| Entropy of Polymerization | -13.0 (at 400 K) | J/(mol·K) | - | |

| Melting Point (Tm) of L-lactide | 95-98 | °C | - | |

| Melting Point (Tm) of meso-lactide | 53-54 | °C | - | |

| Melting Point (Tm) of rac-lactide | 122-126 | °C | - |

Table 3: Thermodynamic Properties of Analogous Linear Anhydrides

| Compound | Property | Value | Units | State | Reference |

| Acetic Anhydride | Enthalpy of Formation (ΔfH°) | -625.0 ± 3.4 | kJ/mol | Liquid | [2] |

| Heat Capacity (Cp) | 168.2 (at 303.2 K) | J/(mol·K) | Liquid | [2] | |

| Propanoic Anhydride | Boiling Point | 167-170 | °C | - | [3] |

| Melting Point | -42 | °C | - | [3] | |

| Density | 1.015 | g/cm³ | Liquid | [3] |

Note on Lactyl Lactate (2-hydroxypropanoyl 2-hydroxypropanoate): Experimental thermodynamic data for lactyl lactate, the linear anhydride of lactic acid, is not readily available in the peer-reviewed literature. For estimation purposes, group contribution methods can be employed. These methods predict thermodynamic properties based on the summation of contributions from the molecule's functional groups. However, without experimental validation, these estimations carry a degree of uncertainty.

Experimental Protocols

The determination of the thermodynamic properties of compounds like this compound relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures.

3.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid sample. From this, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the this compound is pressed into a pellet.

-

Fuse Wire: A known length of fuse wire (e.g., nickel-chromium) is connected to the electrodes of the bomb, with the wire in contact with the sample pellet.

-

Bomb Assembly: The sample cup and fuse wire are placed inside the stainless steel bomb. The bomb is then sealed.

-

Oxygen Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A high-precision thermometer and a stirrer are also placed in the water.

-

Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded once it has stabilized.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, taking into account corrections for the heat from the fuse wire ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then derived using Hess's law.

3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity, Enthalpy of Fusion, and Melting Point

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound is placed in an aluminum DSC pan. The pan is then hermetically sealed.

-

Reference Pan: An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min). An inert atmosphere (e.g., nitrogen) is maintained in the cell.

-

Data Acquisition: The DSC instrument measures the heat flow to the sample and the reference as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in a region with no thermal transitions.

-

Melting Point (Tm): The melting point is identified as the peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔmH°): The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Bomb Calorimetry.

References

An In-depth Technical Guide to Lactic Anhydride: Properties, Synthesis, and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lactic anhydride (B1165640), a key chemical intermediate in the synthesis of biocompatible polymers. This document details its chemical identity, synthesis protocols, and significant applications in the biomedical field, particularly in the development of drug delivery systems and tissue engineering scaffolds.

Chemical Identification and Properties

Lactic anhydride, in its linear form, is the anhydride of lactic acid. However, the term is often used in literature to refer to lactide, the cyclic di-ester of lactic acid, which is the primary monomer for the production of high molecular weight poly(lactic acid) (PLA). For clarity, this guide will address both forms where relevant, with a focus on lactide due to its prevalence in biomedical research and development.

Table 1: Chemical Identifiers for this compound and Lactide

| Property | This compound (Linear) | Lactide (Cyclic Dimer) |

| IUPAC Name | 2-hydroxypropanoyl 2-hydroxypropanoate[1][2] | 3,6-Dimethyl-1,4-dioxane-2,5-dione |

| CAS Number | 97-73-4[1][3][][5] | 95-96-5 |

| Molecular Formula | C6H10O5[1][3] | C6H8O4 |

| Molecular Weight | 162.14 g/mol [1][3] | 144.13 g/mol |

| Synonyms | Propanoic acid, 2-hydroxy-, anhydride; 2-hydroxypropanoic anhydride[1][5] | Dilactide |

Table 2: Physicochemical Properties of this compound (Linear)

| Property | Value | Source |

| Boiling Point | 125-128 °C @ 33 Torr[1][] | [1][] |

| Density | 1.308 ± 0.06 g/cm³[1][] | [1][] |

| Solubility | Freely soluble in water (253 g/L at 25 °C)[] | [] |

| Flash Point | 100.8 ± 16.7 °C[] | [] |

Synthesis of Lactide from Lactic Acid

The synthesis of high-purity lactide is a critical step for producing high molecular weight poly(lactic acid) (PLA) suitable for biomedical applications. The process generally involves two main stages: the synthesis of a low molecular weight prepolymer from lactic acid, followed by the depolymerization of the prepolymer to yield the cyclic lactide monomer.

Experimental Protocol: Two-Step Synthesis of L-Lactide

This protocol is adapted from a full-cycle laboratory-scale technology for PLA production.[6]

Materials:

-

L-lactic acid solution (e.g., 88 wt%)

-

Tin(II) octoate (Sn(Oct)₂) catalyst

-

Butyl acetate (B1210297) (for recrystallization)

Procedure:

-

Concentration of Lactic Acid:

-

The L-lactic acid solution is concentrated to remove free water. This is typically achieved by heating under vacuum.

-

-

Oligomerization of Lactic Acid:

-

The concentrated lactic acid is heated in a reaction vessel in the presence of a tin octoate catalyst.

-

The reaction is carried out at temperatures ranging from 150 to 210 °C.[6] This step produces low molecular weight PLA oligomers.

-

-

Depolymerization to Lactide:

-

The temperature of the reaction mixture is further increased to promote the back-biting reaction, where the oligomer depolymerizes to form the cyclic lactide monomer.

-

The crude lactide is collected as a distillate under reduced pressure. A yield of 67-69% can be expected at this stage.[6]

-

-

Purification of Lactide:

-

The collected crude lactide is purified by recrystallization.

-

Butyl acetate is an effective solvent for laboratory-scale purification.[6]

-

The crude lactide is dissolved in hot butyl acetate and then allowed to cool, causing the purified lactide crystals to precipitate.

-

The purified lactide is then filtered and dried. The yield after recrystallization is approximately 41.4%.[6]

-

Table 3: Summary of Reaction Conditions for Lactide Synthesis

| Step | Temperature (°C) | Catalyst | Pressure | Expected Yield |

| Oligomerization & Depolymerization | 150 - 210 | Tin(II) octoate | Vacuum | 67-69% (crude)[6] |

| Recrystallization | - | - | Atmospheric | 41.4% (purified)[6] |

Ring-Opening Polymerization of Lactide to Poly(lactic acid)

High molecular weight PLA is synthesized via the ring-opening polymerization (ROP) of lactide. This process is crucial for creating biocompatible and biodegradable polymers for various biomedical applications.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol describes a typical ROP of L-lactide to form PLA.

Materials:

-

Purified L-lactide

-

Tin(II) octoate (Sn(Oct)₂) catalyst

-

Toluene (B28343) (anhydrous)

-

Methanol

Procedure:

-

Reaction Setup:

-

A flame-dried reaction vessel is charged with purified L-lactide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

A stock solution of the tin(II) octoate catalyst in anhydrous toluene is prepared.

-

-

Polymerization:

-

The desired amount of the catalyst solution is added to the lactide solution to initiate polymerization. A typical monomer to initiator ratio can range from 100:1 to 500:1.

-

The reaction mixture is stirred at a controlled temperature (e.g., 110-130 °C) for a specified duration (e.g., 2-24 hours).

-

-

Isolation and Purification of PLA:

-

After the desired polymerization time, the reaction is cooled to room temperature.

-

The viscous polymer solution is diluted with a solvent like dichloromethane (B109758) or chloroform.

-

The polymer is precipitated by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.

-

The precipitated PLA is collected by filtration, washed with methanol, and dried under vacuum until a constant weight is achieved.

-

Table 4: Representative Data from L-lactide Polymerization

| Monomer/Initiator Ratio | Reaction Time (h) | Conversion (%) | Mw (kDa) | PDI |

| 150 | 4 | >95 | 228 | 1.94 |

Data adapted from related polymerization studies.[6]

Applications in Drug Development and Biomedical Research

This compound, primarily through its conversion to PLA, is a cornerstone material in the biomedical field due to the polymer's biocompatibility and biodegradability.[5]

-

Drug Delivery Systems: PLA and its copolymers (e.g., PLGA) are extensively used to fabricate microparticles, nanoparticles, and implants for the controlled release of drugs, proteins, and other therapeutic agents.[][5] The degradation rate of the polymer can be tailored to control the drug release profile.[5]

-

Tissue Engineering: Biodegradable PLA scaffolds are employed in tissue engineering to provide a temporary matrix for cell growth and tissue regeneration.[][5] These scaffolds degrade over time, leaving behind the newly formed tissue.

-

Surgical Implants: PLA is used in the manufacturing of bioresorbable surgical sutures, bone screws, and plates that eliminate the need for a second surgery for removal.[][5]

Workflow and Pathway Visualizations

Synthesis Pathway from Lactic Acid to Polylactic Acid

Caption: Chemical synthesis pathway from lactic acid to high molecular weight polylactic acid.

Experimental Workflow for PLA Synthesis

Caption: Experimental workflow for the synthesis and purification of polylactic acid.

References

- 1. This compound - CAS - 97-73-4 | Axios Research [axios-research.com]

- 2. researchgate.net [researchgate.net]

- 3. Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of Lactic Anhydride: A Technical Guide to Theoretical and Experimental Yields